2-(4-Bromothiophen-2-YL)-2-methoxyethan-1-amine
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Overview
Description
2-(4-Bromothiophen-2-YL)-2-methoxyethan-1-amine is an organic compound that features a brominated thiophene ring attached to a methoxyethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-bromothiophene-2-carbaldehyde with methoxyethanamine in the presence of a suitable catalyst and solvent . The reaction conditions often include the use of glacial acetic acid and a palladium catalyst to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromothiophen-2-YL)-2-methoxyethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., potassium carbonate) can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products or other functionalized derivatives.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromothiophen-2-YL)-2-methoxyethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromothiophen-2-YL)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The brominated thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the methoxyethanamine moiety can form hydrogen bonds with polar functional groups . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(4-Bromothiophen-2-yl)methanol: Similar structure but with a hydroxyl group instead of the methoxyethanamine moiety.
(4-Bromothiophen-2-yl)methylamine: Similar structure but with a methylamine group instead of the methoxyethanamine moiety.
Uniqueness
2-(4-Bromothiophen-2-YL)-2-methoxyethan-1-amine is unique due to the presence of both a brominated thiophene ring and a methoxyethanamine group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications in organic synthesis, medicinal chemistry, and materials science.
Properties
Molecular Formula |
C7H10BrNOS |
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Molecular Weight |
236.13 g/mol |
IUPAC Name |
2-(4-bromothiophen-2-yl)-2-methoxyethanamine |
InChI |
InChI=1S/C7H10BrNOS/c1-10-6(3-9)7-2-5(8)4-11-7/h2,4,6H,3,9H2,1H3 |
InChI Key |
VTNVBCFSOPIOFR-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN)C1=CC(=CS1)Br |
Origin of Product |
United States |
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